Cas no 148404-10-8 (α‑Amylase-IN-1)

α‑Amylase-IN-1 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-[4,5-dihydro-3-(4-hydroxyphenyl)-5-(4-methoxyphenyl)-1H-pyrazol-1-yl]-
- α‑Amylase-IN-1
- CHEMBL65761
- alpha-Amylase-IN-1
- BDBM50292167
- 1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone
- 1-[3-(4-hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
- TS-09303
- 148404-10-8
-
- インチ: 1S/C18H18N2O3/c1-12(21)20-18(14-5-9-16(23-2)10-6-14)11-17(19-20)13-3-7-15(22)8-4-13/h3-10,18,22H,11H2,1-2H3
- InChIKey: DBHNGALCTKSHMU-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1C(C2=CC=C(OC)C=C2)CC(C2=CC=C(O)C=C2)=N1)C
計算された属性
- せいみつぶんしりょう: 310.13174244g/mol
- どういたいしつりょう: 310.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 62.1Ų
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- ゆうかいてん: 217-218 °C
- ふってん: 494.7±55.0 °C(Predicted)
- 酸性度係数(pKa): 9.92±0.30(Predicted)
α‑Amylase-IN-1 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A2288292-50mg |
1-(3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one |
148404-10-8 | 98% | 50mg |
$246.0 | 2025-02-27 | |
Ambeed | A2288292-100mg |
1-(3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one |
148404-10-8 | 98% | 100mg |
$417.0 | 2025-02-27 | |
Ambeed | A2288292-10mg |
1-(3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one |
148404-10-8 | 98% | 10mg |
$76.0 | 2025-02-27 | |
Ambeed | A2288292-25mg |
1-(3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one |
148404-10-8 | 98% | 25mg |
$145.0 | 2025-02-27 | |
Ambeed | A2288292-5mg |
αAmylase-IN-1 |
148404-10-8 | 98% | 5mg |
$360.0 | 2024-08-03 | |
Ambeed | A2288292-1mg |
αAmylase-IN-1 |
148404-10-8 | 98% | 1mg |
$160.0 | 2024-08-03 | |
Ambeed | A2288292-250mg |
1-(3-(4-Hydroxyphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one |
148404-10-8 | 98% | 250mg |
$695.0 | 2025-02-27 |
α‑Amylase-IN-1 関連文献
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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α‑Amylase-IN-1に関する追加情報
α‑Amylase-IN-1: A Comprehensive Overview
The compound with CAS No. 148404-10-8, commonly referred to as α‑Amylase-IN-1, is a significant enzyme in the field of biochemistry and enzymology. This enzyme, classified under the family of amylases, plays a pivotal role in the hydrolysis of starches, making it a critical component in various industrial and biotechnological applications. Recent advancements in enzymology have further highlighted its potential in improving processes such as food production, textile manufacturing, and biofuel generation.
α‑Amylase-IN-1 is primarily derived from bacterial sources, particularly species within the genus Bacillus. Its unique structure and catalytic properties make it highly efficient in breaking down complex carbohydrates into simpler sugars. This enzyme operates by cleaving α-1,4 glycosidic bonds in starch molecules, resulting in the production of maltose and glucose. The enzyme's activity is influenced by factors such as temperature, pH levels, and substrate concentration, which are meticulously optimized in industrial settings to maximize its performance.
Recent studies have explored the genetic engineering of α‑Amylase-IN-1 to enhance its thermostability and catalytic efficiency. For instance, researchers have employed site-directed mutagenesis to modify key amino acid residues, resulting in enzymes that can withstand higher temperatures without denaturation. These modified variants have shown promising results in high-temperature industrial processes, such as corn wet milling and sugar production.
In addition to its industrial applications, α‑Amylase-IN-1 has gained attention for its role in biorefinery processes. As the demand for sustainable energy sources grows, this enzyme has become a key player in converting agricultural residues into fermentable sugars for bioethanol production. Its ability to efficiently break down cellulose and hemicellulose components makes it invaluable in lignocellulosic biomass conversion.
The structural elucidation of α‑Amylase-IN-1 has also contributed significantly to our understanding of amylase function. X-ray crystallography studies have revealed a (β/α)8 barrel fold characteristic of glycoside hydrolases. This structural insight has facilitated rational design strategies to improve enzyme functionality, paving the way for tailored enzymes suited to specific industrial needs.
In terms of application optimization, recent research has focused on immobilizing α‑Amylase-IN-1 onto various supports such as silica gel or magnetic nanoparticles. This approach enhances enzyme stability and reusability, reducing operational costs in large-scale processes. Immobilized enzymes also exhibit improved resistance to inhibitory substances commonly found in industrial environments.
The environmental benefits of using α‑Amylase-IN-1 are another area of active investigation. Its application in starch processing reduces the reliance on chemical hydrolysis methods, thereby lowering energy consumption and minimizing waste generation. Moreover, the enzyme's biodegradability ensures minimal environmental impact compared to synthetic catalysts.
In conclusion, CAS No. 148404-10-8 (α‑Amylase-IN-1) stands out as a versatile enzyme with immense potential across multiple industries. Ongoing research continues to unlock new possibilities for enhancing its performance through genetic engineering and innovative application strategies. As global industries seek sustainable solutions, this enzyme is poised to play an increasingly critical role in achieving both economic and environmental objectives.
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